molecular formula C18H17NO7 B11823475 [(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl] 2-(hydroxymethyl)-4-nitrobenzoate

[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl] 2-(hydroxymethyl)-4-nitrobenzoate

Cat. No.: B11823475
M. Wt: 359.3 g/mol
InChI Key: SQSDORPDLUFCDE-FUHWJXTLSA-N
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Description

[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl] 2-(hydroxymethyl)-4-nitrobenzoate is a complex organic compound that features an oxirane ring, a phenylmethoxymethyl group, and a nitrobenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl] 2-(hydroxymethyl)-4-nitrobenzoate typically involves multiple steps. One common approach is the epoxidation of an appropriate alkene precursor, followed by the introduction of the phenylmethoxymethyl group and the nitrobenzoate moiety. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation reactions using continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl] 2-(hydroxymethyl)-4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxirane ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl] 2-(hydroxymethyl)-4-nitrobenzoate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl] 2-(hydroxymethyl)-4-nitrobenzoate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This reactivity is crucial for its potential use as a biochemical probe or therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl] 2-(hydroxymethyl)-4-nitrobenzoate is unique due to its combination of an oxirane ring, phenylmethoxymethyl group, and nitrobenzoate moiety

Properties

Molecular Formula

C18H17NO7

Molecular Weight

359.3 g/mol

IUPAC Name

[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl] 2-(hydroxymethyl)-4-nitrobenzoate

InChI

InChI=1S/C18H17NO7/c20-9-13-8-14(19(22)23)6-7-15(13)17(21)26-18-16(25-18)11-24-10-12-4-2-1-3-5-12/h1-8,16,18,20H,9-11H2/t16-,18+/m0/s1

InChI Key

SQSDORPDLUFCDE-FUHWJXTLSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@H]2[C@H](O2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])CO

Canonical SMILES

C1=CC=C(C=C1)COCC2C(O2)OC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])CO

Origin of Product

United States

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